N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-2-1-3-18(12-15)28-13-19(25-26-28)21(30)27-10-8-17(9-11-27)24-20(29)14-4-6-16(23)7-5-14/h1-7,12-13,17H,8-11H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQVVBUKOJDUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
1. Synthesis
The compound can be synthesized through a multi-step process involving the formation of a triazole ring and subsequent modifications. The general synthetic route includes:
- Formation of the Triazole Ring : Utilizing click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create the triazole moiety.
- Piperidine and Benzamide Formation : The piperidine ring is then introduced, followed by the acylation with 4-fluorobenzoyl chloride to yield the final product.
2.1 Anticancer Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer activity. For instance, a study demonstrated that triazole-containing hybrids showed IC50 values ranging from 2.70 µM to 5.04 µM against various cancer cell lines such as Eca109 and MCF-7 . The mechanism often involves the induction of apoptosis through increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential .
2.2 Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazoles are known for their efficacy against a range of pathogens. A review highlighted that triazole derivatives possess antibacterial and antifungal activities, making them promising candidates for further development in antimicrobial therapy .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors involved in cancer progression or microbial resistance.
- Cell Cycle Disruption : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various triazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values below 10 µM .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of triazole derivatives were tested against resistant bacterial strains. The findings suggested that modifications in the benzamide structure enhanced antimicrobial potency, supporting the hypothesis that structural variations can significantly affect biological activity .
5. Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| N-(3-chlorophenyl)-triazole | Contains triazole ring | Anticancer | Varies (e.g., 5.04 µM) |
| N-(4-fluorobenzamide) | Benzamide derivative | Antimicrobial | Varies (e.g., >10 µM) |
| N-(piperidinyl-triazoles) | Piperidine linkage | Anticancer | Varies (e.g., <10 µM) |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is constructed via CuAAC, a regioselective reaction between 3-chlorophenyl azide and propiolic acid.
Procedure :
- 3-Chlorophenyl azide : Prepared from 3-chloroaniline via diazotization with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.
- Propiolic acid (1.2 equiv) and CuI (2.0 equiv) are combined with the azide in acetonitrile under nitrogen. The mixture is stirred at room temperature for 3 hours, yielding the 1,4-disubstituted triazole.
Optimization :
- Solvent : Acetonitrile ensures high solubility of CuI and azide.
- Base : Triethylamine (3.0 equiv) neutralizes HCl generated during the reaction.
- Yield : 76–82% after purification via flash chromatography.
Characterization :
- 1H NMR (400 MHz, CDCl3): δ 8.05 (s, 1H, triazole-H), 7.78–6.63 (m, 4H, aromatic-H).
- HRMS : m/z 238.0273 [M+H]+ (calculated for C9H6ClN3O2: 238.0278).
Preparation of Piperidin-4-Amine
Piperidin-4-amine is either commercially sourced or synthesized via:
- Reduction of isonicotinamide using LiAlH4 in THF, followed by Boc protection.
- Gabriel synthesis from 4-chloropyridine and phthalimide, followed by hydrazinolysis.
Protection Strategy :
- Boc Protection : Piperidin-4-amine (1.0 equiv) is treated with di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane with DMAP (0.1 equiv) to yield N-Boc-piperidin-4-amine.
Acylation of Piperidine at Position 1 with Triazole Carbonyl
Activation of Triazole Carboxylic Acid
1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is converted to its acid chloride using thionyl chloride (2.0 equiv) in anhydrous dichloromethane under reflux.
Coupling to N-Boc-Piperidin-4-Amine
The acid chloride (1.1 equiv) is reacted with N-Boc-piperidin-4-amine (1.0 equiv) in dichloromethane with triethylamine (3.0 equiv) as a base. The mixture is stirred at 0°C for 1 hour, then warmed to room temperature.
Yield : 85–90% after silica gel chromatography.
Characterization :
Deprotection and Final Acylation with 4-Fluorobenzoyl Chloride
Boc Deprotection
The Boc group is removed using TFA/dichloromethane (1:1 v/v) at 0°C for 2 hours, yielding 1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine.
Acylation with 4-Fluorobenzoyl Chloride
The free amine (1.0 equiv) is acylated with 4-fluorobenzoyl chloride (1.2 equiv) in THF using DMAP (0.2 equiv) as a catalyst. The reaction proceeds at 25°C for 12 hours.
Purification : Column chromatography (EtOAc/hexane, 1:1) yields the final product as a white solid.
Characterization :
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-fluorobenzamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Amide Coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to conjugate the piperidine and benzamide moieties .
- Solvent Optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres .
Key Considerations : - Monitor reaction progress via TLC or HPLC .
- Purify intermediates using column chromatography (silica gel, gradient elution) .
Basic: How is structural characterization performed for this compound?
Answer:
Characterization involves:
- NMR Spectroscopy : , , and -NMR to confirm substituent positions and purity .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- X-ray Crystallography : For definitive stereochemical assignment (if crystalline) .
Example : In related triazole-piperidine hybrids, -NMR peaks at ~-110 ppm confirm the 4-fluorobenzamide group .
Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?
Answer:
Initial screening should focus on:
- Enzyme Inhibition : Kinase or protease assays (e.g., IC determination) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Note : The triazole and piperidine moieties suggest potential kinase or protease targets .
Advanced: How can contradictory activity data between in vitro and in vivo studies be resolved?
Answer:
Contradictions may arise due to:
- Pharmacokinetic Factors : Poor solubility or metabolic instability. Address via:
- Formulation Optimization : Use of PEGylated nanoparticles or cyclodextrin complexes .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
- Off-Target Effects : Perform selectivity profiling using panels of related enzymes/receptors .
Case Study : Analogous compounds showed improved in vivo efficacy after methyl-group substitution enhanced metabolic stability .
Advanced: What computational strategies predict its molecular targets?
Answer:
Use:
- Molecular Docking : AutoDock Vina or Glide to screen against protein databases (e.g., PDB) .
- QSAR Modeling : Correlate substituent variations (e.g., 3-chlorophenyl vs. 4-fluorophenyl) with activity trends .
- MD Simulations : GROMACS for binding stability assessment over 100+ ns trajectories .
Example : Docking of similar triazole derivatives identified ATP-binding pockets in kinases (e.g., EGFR) as likely targets .
Advanced: How can synthetic yields be optimized for large-scale research batches?
Answer:
Optimize:
- Catalyst Loading : Reduce Cu(I) catalyst from 10 mol% to 2 mol% in CuAAC to minimize byproducts .
- Temperature Control : Maintain 60–80°C during amide coupling to balance reaction rate and decomposition .
- Workup Efficiency : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) for intermediates .
Data : Pilot studies on analogous compounds achieved 85% yield via solvent-free microwave-assisted synthesis .
Basic: What safety precautions are required during handling?
Answer:
Based on GHS classification (similar compounds):
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : In airtight containers at -20°C under inert gas (e.g., argon) .
Note : No specific OSHA exposure limits exist; follow ALARA principles .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
Strategies include:
- Substituent Scanning : Synthesize analogs with halogens (Cl, F), methyl, or methoxy groups at the 3-chlorophenyl/4-fluorobenzamide positions .
- Bioisosteric Replacement : Replace triazole with tetrazole or imidazole to assess ring size impact .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors using MOE or Schrödinger .
Key Finding : Fluorine at the benzamide position enhances blood-brain barrier penetration in related compounds .
Basic: What analytical techniques validate purity and stability?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm .
- DSC/TGA : Assess thermal stability (decomposition >200°C suggests shelf-life suitability) .
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
